mTOR Enzyme Inhibition Potency: WYE-687 Exhibits Comparable or Superior IC50 Relative to In-Class Pyrazolopyrimidines
WYE-687 inhibits recombinant mTOR enzyme with an IC50 of 7 nM in a DELFIA assay measuring His6-S6K1 T389 phosphorylation . In head-to-head comparative studies, this potency is similar to the closely related inhibitors WAY-600 (IC50 = 9 nM) and WYE-354 (IC50 = 5 nM) [1]. The data establish WYE-687 as a high-potency mTOR inhibitor within the same narrow range as the most active compounds in its structural class.
| Evidence Dimension | mTOR enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | 7 nM |
| Comparator Or Baseline | WAY-600: 9 nM; WYE-354: 5 nM |
| Quantified Difference | WYE-687 is 1.3-fold more potent than WAY-600 and 0.7-fold as potent as WYE-354 (i.e., within ~2-fold difference) |
| Conditions | DELFIA assay, recombinant mTOR, His6-S6K1 T389 phosphorylation, 100 μM ATP |
Why This Matters
Procurement of WYE-687 ensures a validated mTOR inhibitory potency that is indistinguishable from the most potent pyrazolopyrimidines, enabling direct comparison to published data generated with WAY-600 or WYE-354.
- [1] Yu K, Toral-Barza L, Shi C, Zhang WG, Lucas J, Shor B, et al. Biochemical, cellular, and in vivo activity of novel ATP-competitive and selective inhibitors of the mammalian target of rapamycin. Cancer Res. 2009 Aug 1;69(15):6232-40. View Source
